molecular formula C26H45NO21 B13811140 Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc

Cat. No.: B13811140
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-NLFJORDCSA-N
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Description

Gangliotetraose is a tetrasaccharide, a type of oligosaccharide composed of four monosaccharide units. It is a significant component of gangliosides, which are glycosphingolipids found predominantly in the nervous system. Gangliotetraose plays a crucial role in various biological processes, including cell signaling, neuronal differentiation, and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gangliotetraose involves the assembly of its monosaccharide units through glycosidic bonds. One common method is the stepwise glycosylation of protected monosaccharides, followed by deprotection to yield the desired tetrasaccharide. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or glycosyltransferases .

Industrial Production Methods

Industrial production of gangliotetraose often relies on biotransformation processes. Enzymatic methods using glycosyltransferases can efficiently produce gangliotetraose from simpler sugar precursors. These methods are advantageous due to their specificity and mild reaction conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Gangliotetraose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of gangliosides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and permanganate, which can cleave glycosidic bonds and modify the sugar units.

    Reduction: Reducing agents such as sodium borohydride are used to reduce carbonyl groups in the sugar units.

Major Products Formed

The major products formed from these reactions include various derivatives of gangliotetraose, such as sialylated gangliosides (e.g., GM1, GD1a) and acetylated derivatives. These modifications can significantly alter the biological activity and properties of the gangliosides .

Scientific Research Applications

Gangliotetraose and its derivatives have numerous applications in scientific research:

Mechanism of Action

Gangliotetraose exerts its effects primarily through its incorporation into gangliosides, which are integral components of cell membranes. These gangliosides participate in cell signaling by interacting with receptors and modulating signal transduction pathways. For example, GM1 ganglioside, which contains gangliotetraose, is known to facilitate the efflux of nuclear calcium and influence neuronal plasticity and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gangliotetraose is unique due to its specific arrangement of monosaccharides and its role in forming the core structure of various gangliosides. This structural uniqueness contributes to its diverse biological functions and its importance in the nervous system .

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1

InChI Key

HCXIEPLIUZXCMD-NLFJORDCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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